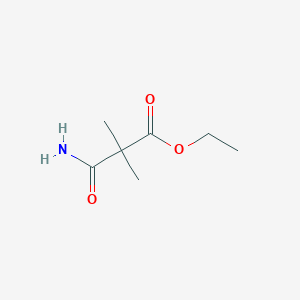

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate

Vue d'ensemble

Description

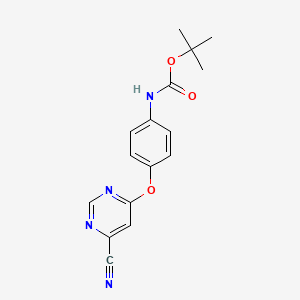

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate, also known as EDMAOP, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. EDMAOP is a cyclic compound composed of an ethyl group, an amino group, two methyl groups, and an oxo group. It has a molecular formula of C7H15NO3 and a molecular weight of 165.21 g/mol. EDMAOP has a melting point of 57-58 °C and a boiling point of 167-168 °C. This compound is of particular interest due to its ability to act as a catalyst in various chemical reactions.

Applications De Recherche Scientifique

Spectroscopic and Diffractometric Characterization A study on polymorphic forms of a similar investigational pharmaceutical compound highlighted the use of spectroscopic and diffractometric techniques for characterization. These forms presented challenges for analytical and physical characterization due to their very similar spectra and diffraction patterns. The study utilized capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopic methods including infrared, Raman, UV–visible, and fluorescence spectroscopy to characterize the subtle structural differences between the polymorphic forms (Vogt et al., 2013).

Quantitative Bioanalytical Method Development Another research developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule with potent acetylcholinesterase inhibition property. This method, validated following USFDA guidelines, aimed at drug development and in vitro metabolite identification. The method's accuracy, precision, and recovery rates were rigorously tested, demonstrating its efficacy for quantitative analysis and stability assessment in human plasma (Nemani et al., 2018).

Synthetic Route Development Research into the oxidative dehydrobromination of certain compounds to synthesize quinoxalyl aryl ketones showcased a synthetic application involving ethyl 3-aryl-3-bromo-2-oxopropanoates. This study represents an efficient synthetic route leveraging specific chemical reactions for the creation of complex organic molecules (Gorbunova & Mamedov, 2006).

Chemoselectivity in Reactions Further investigations on ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates revealed N-substituent-controlled chemoselectivity between the intramolecular Buchner reaction and aliphatic 1,4-C-H insertion under copper catalysis. This study highlights the influence of steric effects on reaction pathways, enhancing the selectivity for specific chemical transformations (Liu et al., 2017).

Safety And Hazards

Ethyl 3-amino-3-oxopropanoate may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled . The toxicological properties of this substance have not been fully investigated .

Propriétés

IUPAC Name |

ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQHQNDYBZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727904 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

CAS RN |

81891-82-9 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)

![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)